An In-depth Technical Guide to the Synthesis and Properties of 2,6-Bis(chloromethyl)pyridine
An In-depth Technical Guide to the Synthesis and Properties of 2,6-Bis(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-bis(chloromethyl)pyridine, a versatile bifunctional reagent crucial in synthetic organic chemistry and medicinal chemistry. This document details its synthesis, physical and chemical properties, spectral data, and its significant role as a building block in the development of novel therapeutics, particularly kinase inhibitors.
Physicochemical Properties
2,6-Bis(chloromethyl)pyridine is a white to off-white crystalline solid.[1][2] It is a key heterocyclic building block for the synthesis of a variety of pyridine derivatives.[3][4][5] The compound and its hydrochloride salt are stable under standard conditions, though they are reactive towards nucleophiles. The physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of 2,6-Bis(chloromethyl)pyridine and its Hydrochloride Salt
| Property | 2,6-Bis(chloromethyl)pyridine | 2,6-Bis(chloromethyl)pyridine Hydrochloride |
| CAS Number | 3099-28-3[3] | 55422-79-2[6] |
| Molecular Formula | C₇H₇Cl₂N[3] | C₇H₈Cl₃N[6] |
| Molecular Weight | 176.04 g/mol [3] | 212.50 g/mol [6] |
| Appearance | White to almost white powder/crystal[1] | Not explicitly stated, likely a solid |
| Melting Point | 73-78 °C[3][6] | 73-78 °C[6] |
| Boiling Point | 110 °C at 3 mmHg | Not available |
| Density | 1.275 g/cm³[6] | 1.275 g/cm³[6] |
| Solubility | Soluble in organic solvents like ethanol and chloroform.[7] | Improved water solubility over the free base.[6] |
Table 2: Spectral Data for 2,6-Bis(chloromethyl)pyridine
| Technique | Data |
| ¹H NMR (CDCl₃) | δ ~7.7 ppm (t, 1H, pyridine-H4), δ ~7.3 ppm (d, 2H, pyridine-H3,5), δ ~4.6 ppm (s, 4H, -CH₂Cl) |
| ¹³C NMR (CDCl₃) | Pyridine C2,6: ~156 ppm, Pyridine C4: ~138 ppm, Pyridine C3,5: ~122 ppm, -CH₂Cl: ~45 ppm[8][9] |
| Infrared (IR) | The FT-IR and FT-Raman spectra have been recorded in the regions of 4000-400 cm⁻¹ and 3500-100 cm⁻¹, respectively.[1][3][4] |
| Mass Spectrometry | Exact Mass: 210.972232 Da (for the hydrochloride salt)[10] |
Synthesis of 2,6-Bis(chloromethyl)pyridine Hydrochloride
A common and well-documented synthetic route to 2,6-bis(chloromethyl)pyridine hydrochloride starts from 2,6-lutidine.[6][11] This multi-step synthesis involves oxidation, esterification, reduction, and final chlorination.
Synthesis Workflow
Caption: Multi-step synthesis of 2,6-Bis(chloromethyl)pyridine Hydrochloride from 2,6-Lutidine.
Detailed Experimental Protocol
This protocol is a consolidated representation based on procedures outlined in various patents.[11][12][13]
Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
-
In a suitable reaction vessel, add 2,6-lutidine (e.g., 0.2 mol) and water (e.g., 150 ml).
-
Heat the mixture to approximately 80 °C.
-
Slowly add potassium permanganate (KMnO₄) (e.g., 0.8-1.0 mol) in portions, maintaining the temperature between 75-80 °C with stirring for about 35 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and adjust the pH to 3-4 with 2M hydrochloric acid.
-
Cool the solution to 20-25 °C to precipitate the product.
-
Filter the solid to obtain 2,6-pyridinedicarboxylic acid.
Step 2: Esterification to Dimethyl 2,6-Pyridinedicarboxylate
-
To the 2,6-pyridinedicarboxylic acid, add methanol (e.g., 0.5-0.6 mol).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture until the esterification is complete (monitor by TLC).
-
Work up the reaction mixture to isolate dimethyl 2,6-pyridinedicarboxylate.
Step 3: Reduction to 2,6-Pyridinedimethanol
-
Dissolve the dimethyl 2,6-pyridinedicarboxylate in a suitable solvent system, such as a 1:1 mixture of THF and toluene.
-
Cool the solution to 0-5 °C.
-
Add sodium borohydride (NaBH₄) (e.g., 1.2-1.8 mol) and aluminum chloride (AlCl₃) in portions.
-
Continue the reaction for 3-4 hours, monitoring by TLC.
-
Upon completion, perform a suitable work-up to isolate 2,6-pyridinedimethanol.
Step 4: Chlorination to 2,6-Bis(chloromethyl)pyridine Hydrochloride
-
Dissolve the 2,6-pyridinedimethanol in a suitable solvent such as methanol.
-
Add thionyl chloride (SOCl₂) (e.g., 0.44-0.5 mol).
-
Monitor the reaction by TLC until all the starting material is converted.
-
Upon completion, the product, 2,6-bis(chloromethyl)pyridine hydrochloride, will precipitate.
-
Filter the solid product and dry. The reported yield for this final step is in the range of 78-82%.[13]
Chemical Reactivity and Applications in Drug Development
The reactivity of 2,6-bis(chloromethyl)pyridine is dominated by the two electrophilic chloromethyl groups, which are susceptible to nucleophilic substitution.[6] This property makes it an invaluable building block for the synthesis of a wide range of more complex molecules.[2][6]
Key Reactions:
-
Nucleophilic Substitution: The chlorine atoms can be readily displaced by various nucleophiles such as amines, thiols, and alkoxides to introduce diverse functionalities.[6]
-
Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate with various metal ions, making it a useful precursor for ligands in catalysis and materials science.[3][4][5][6]
Role in Kinase Inhibitor Synthesis
A significant application of 2,6-bis(chloromethyl)pyridine in drug development is in the synthesis of kinase inhibitors.[14] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine scaffold is a "privileged structure" in medicinal chemistry for targeting the ATP-binding site of kinases.[15]
Derivatives of 2,6-bis(chloromethyl)pyridine are used to construct core heterocyclic systems, such as aminopyrimidines and pyrazolopyrimidines, which are found in numerous kinase inhibitors targeting enzymes like:[14][16]
-
Epidermal Growth Factor Receptor (EGFR)
-
Cyclin-Dependent Kinases (CDKs)
-
Phosphoinositide 3-kinases (PI3Ks)
-
Aurora Kinases
Workflow for Kinase Inhibitor Development
The following diagram illustrates a generalized workflow for the application of 2,6-bis(chloromethyl)pyridine in the development of kinase inhibitors.
Caption: Generalized workflow for the use of 2,6-Bis(chloromethyl)pyridine in kinase inhibitor discovery.
Conclusion
2,6-Bis(chloromethyl)pyridine is a highly versatile and reactive intermediate with significant applications in both academic research and industrial drug development. Its straightforward synthesis from readily available starting materials and its ability to serve as a scaffold for a diverse range of molecular architectures, particularly for kinase inhibitors, underscore its importance in medicinal chemistry. This guide provides essential technical information to facilitate its effective use in the laboratory.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,6-ビス(クロロメチル)ピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 2,6-Bis(chloromethyl)pyridine, 99% 3099-28-3 India [ottokemi.com]
- 6. 2,6-Bis(chloromethyl)pyridine hydrochloride | 55422-79-2 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,6-Bis(chloromethyl)pyridine;hydrochloride | C7H8Cl3N | CID 12196500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
- 12. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
